Sodium ZINC chlorophyllin
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Overview
Description
Sodium zinc chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the magnesium ion in chlorophyll with a zinc ion and converting the molecule into a water-soluble form. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium zinc chlorophyllin is typically synthesized from natural chlorophyll extracted from plant sources such as pine needles. The process involves several steps:
Extraction: Chlorophyll is extracted using an ethanol-water solution.
Saponification: The extracted chlorophyll undergoes saponification to remove the phytol tail, resulting in chlorophyllide.
Purification: The chlorophyllide is purified to remove impurities.
Substitution Reaction: The magnesium ion in chlorophyllide is replaced with a zinc ion through a substitution reaction, forming zinc chlorophyllide.
Salification: The zinc chlorophyllide is then converted into its sodium salt form, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium zinc chlorophyllin undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Reduction: It can participate in redox reactions, donating electrons to stabilize reactive species.
Substitution: The zinc ion can be replaced with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like copper sulfate can be used to replace the zinc ion.
Major Products:
Oxidation: The major products are typically oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Other metallochlorophyllins, such as sodium copper chlorophyllin.
Scientific Research Applications
Sodium zinc chlorophyllin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their interactions with other molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, as well as its potential to protect against DNA damage.
Mechanism of Action
Sodium zinc chlorophyllin exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in the activation of procarcinogens, reducing the risk of chemically induced cancers.
Metal Chelation: It forms tight complexes with metal ions, which can help in detoxifying harmful metals and preventing their accumulation in the body.
Comparison with Similar Compounds
Sodium Copper Chlorophyllin: Similar in structure but contains copper instead of zinc. It is also used for its antioxidant and anti-inflammatory properties.
Sodium Iron Chlorophyllin: Contains iron and is studied for its potential health benefits, including antioxidant activity.
Uniqueness: Sodium zinc chlorophyllin is unique due to its specific metal ion, which imparts distinct antioxidant properties and potential health benefits. Its ability to form stable complexes with other molecules makes it particularly useful in various applications, from food additives to therapeutic agents .
Properties
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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